molecular formula C13H9ClO3 B6370538 MFCD18312988 CAS No. 1261889-83-1

MFCD18312988

Cat. No.: B6370538
CAS No.: 1261889-83-1
M. Wt: 248.66 g/mol
InChI Key: HSNCAHZAPVMMKU-UHFFFAOYSA-N
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Description

None of the referenced sources directly report its molecular structure, synthesis, or properties. This gap limits the ability to provide a detailed introduction to the compound itself. However, based on standard practices in chemical research, MFCD identifiers typically correspond to specific entries in chemical databases, cataloged with molecular formulas, physical-chemical properties, and synthetic pathways. For instance, analogous compounds in the evidence (e.g., CAS 918538-05-3, MFCD11044885) share structural features such as heterocyclic cores (e.g., pyrrolo-triazines) and halogen substituents, which are common in medicinal chemistry .

Properties

IUPAC Name

2-chloro-5-(4-hydroxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-12-6-3-9(7-11(12)13(16)17)8-1-4-10(15)5-2-8/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNCAHZAPVMMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683602
Record name 4-Chloro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261889-83-1
Record name 4-Chloro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18312988 involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and the use of catalysts to facilitate the reactions. Detailed synthetic routes are documented in various chemical literature sources, highlighting the importance of precise control over reaction parameters to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound is scaled up from laboratory methods, ensuring consistency and efficiency. This involves the use of large reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk while maintaining its chemical integrity.

Chemical Reactions Analysis

Types of Reactions

MFCD18312988 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.

    Substitution: Various substitution reactions can occur, where functional groups in this compound are replaced by other groups. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or under UV light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

MFCD18312988 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which MFCD18312988 exerts its effects involves its interaction with specific molecular targets and pathways These interactions can lead to changes in cellular processes, enzyme activities, or signal transduction pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a framework for such comparisons, supported by examples from the evidence:

Structural and Functional Group Similarities

Compounds with shared heterocyclic frameworks (e.g., pyrrolo-triazines, benzimidazoles) often exhibit comparable reactivity and bioactivity. For example:

  • CAS 918538-05-3 (MFCD11044885): A pyrrolo[1,2-f][1,2,4]triazine derivative with chlorine substituents, showing moderate solubility (Log S = -2.99) and high synthetic accessibility (score = 2.07) .

Physicochemical Properties

Key parameters for comparison include solubility, Log P, and bioavailability:

Compound (MDL Number) Molecular Formula Log S (ESOL) Log Po/w (XLOGP3) Bioavailability Score
MFCD11044885 C₆H₃Cl₂N₃ -2.99 2.15 0.55
MFCD13195646 C₆H₅BBrClO₂ -2.99 2.15 0.55
MFCD00003330 C₇H₅BrO₂ -2.47 1.64 0.55
MFCD07186292 C₈H₁₀N₂O -2.47 0.78 0.55

These compounds exhibit low to moderate solubility and bioavailability, influenced by aromatic rings and halogen atoms. Such trends are critical for drug design, where lipophilicity (Log P) impacts membrane permeability .

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